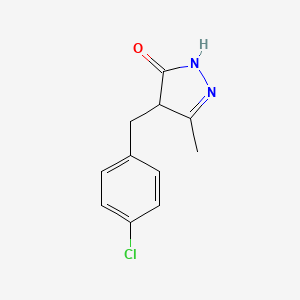

4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-3-methyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-7-10(11(15)14-13-7)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPVZTYWNUFOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-chlorobenzyl chloride

- The most direct method involves the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-chlorobenzyl chloride.

- This reaction proceeds under basic conditions, typically using bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

- The base deprotonates the pyrazolone, enabling it to act as a nucleophile that attacks the electrophilic 4-chlorobenzyl chloride, resulting in nucleophilic substitution.

- Solvents such as ethanol or methanol are commonly used.

- Elevated temperatures (reflux conditions) facilitate the reaction and improve yields.

Reaction Conditions and Notes:

| Parameter | Typical Conditions |

|---|---|

| Base | NaOH or K2CO3 |

| Solvent | Ethanol or Methanol |

| Temperature | Reflux (~78°C for ethanol) |

| Reaction Time | Several hours (commonly 4-6 hours) |

| Purification | Recrystallization or chromatography |

| Yield | Moderate to high (not explicitly stated) |

This method is suitable for both laboratory-scale and industrial synthesis, with industrial processes often employing continuous flow reactors to enhance efficiency and scalability.

Condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-chlorobenzaldehyde (Benzylidene Derivative Formation)

- A related approach involves the condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with substituted benzaldehydes, including 4-chlorobenzaldehyde.

- This reaction is a Knoevenagel-type condensation, where the active methylene group of the pyrazolone reacts with the aldehyde under basic or mildly acidic conditions.

- Anhydrous sodium acetate or sodium carbonate is used as the base.

- Acetic acid is often the solvent, and the reaction is refluxed for several hours (commonly 6 hours).

- The product precipitates upon cooling and is purified by recrystallization from ethanol.

Reaction Conditions and Notes:

| Parameter | Typical Conditions |

|---|---|

| Base | Anhydrous sodium acetate or sodium carbonate |

| Solvent | Acetic acid |

| Temperature | Reflux (~118°C for acetic acid) |

| Reaction Time | 6 hours |

| Purification | Filtration and recrystallization |

| Yield | 60-80% |

This method yields (4Z)-4-(substituted benzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives, including the 4-chlorobenzylidene analog, which are closely related compounds and can be further reduced or modified to the target pyrazolone.

Alternative Synthetic Routes and Derivative Preparations

- Some studies report the synthesis of benzylpiperazine derivatives of 5-methyl-2,4-dihydro-3H-pyrazol-3-one via multistep reactions involving hydrazine hydrate and ethyl 2-(4-substituted benzylpiperazin-1-yl)-3-oxobutanoate intermediates, which can be adapted for chlorobenzyl substitution.

- More complex heterocyclic pyrazolone derivatives involving 4-chlorobenzyl substitution have been synthesized using peptide coupling agents like PyBOP in DMF, followed by purification with preparative HPLC, although these methods are more specialized and less common for bulk preparation.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Reaction Type | Base/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 5-methyl-2,4-dihydro-3H-pyrazol-3-one + 4-chlorobenzyl chloride | Nucleophilic substitution | NaOH or K2CO3 | Ethanol/Methanol | Reflux (~78°C) | Moderate-High | Direct substitution, scalable industrially |

| 2 | 5-methyl-2,4-dihydro-3H-pyrazol-3-one + 4-chlorobenzaldehyde | Knoevenagel condensation | Sodium acetate/carbonate | Acetic acid | Reflux (~118°C) | 60-80 | Produces benzylidene derivatives, further modifiable |

| 3 | Ethyl 2-(4-chlorobenzylpiperazin-1-yl)-3-oxobutanoate + hydrazine hydrate | Multistep synthesis | Reflux in acetic acid | Acetic acid | Reflux | ~70 | For piperazine derivatives, specialized synthesis |

| 4 | Pyrazolone derivatives + 1-(4-chlorophenyl)methanamine + PyBOP | Peptide coupling | Room temperature stirring | DMF | Ambient | ~30 | Specialized, low yield, used for complex analogs |

Research Findings and Analytical Data

- Infrared (IR) spectroscopy of synthesized compounds shows characteristic N-H stretching bands around 3200-3450 cm⁻¹ and carbonyl (C=O) stretching near 1640 cm⁻¹, confirming the pyrazolone structure.

- Nuclear Magnetic Resonance (NMR) spectroscopy typically displays singlets corresponding to methyl groups (~1.9 ppm), aromatic protons (7.3-7.5 ppm), and methylene protons linked to benzyl groups (~5.5 ppm).

- Yields vary depending on reaction conditions but generally range from 60% to over 70% for standard nucleophilic substitution and condensation methods.

- Purification is commonly achieved by recrystallization from ethanol or chromatographic methods to obtain high-purity products suitable for further research or application.

Notes on Industrial and Laboratory Scale Production

- Industrial production favors continuous flow synthesis with automated reactors to enhance yield, reproducibility, and cost-effectiveness.

- Reaction parameters such as base concentration, solvent choice, temperature, and reaction time are optimized to maximize yield and purity.

- Post-reaction purification includes recrystallization and chromatographic techniques to remove unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

Reduction: Formation of this compound alcohol or amine derivatives.

Substitution: Formation of various substituted pyrazolones with different functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to be utilized as a reagent in various chemical reactions, including:

- Oxidation: Can be converted into ketones or carboxylic acids.

- Reduction: Can yield corresponding alcohols or amines.

- Substitution Reactions: The chlorobenzyl group can undergo nucleophilic substitutions, leading to diverse derivatives.

Biology

Research indicates that 4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one may exhibit significant biological activities , such as:

- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.

- Anti-inflammatory Effects: Potential to inhibit enzymes involved in inflammatory pathways.

- Anticancer Activity: Investigated for its ability to influence cell proliferation and apoptosis through interactions with specific molecular targets .

Medicine

In the medical field, this compound is being explored for its potential therapeutic applications:

- Drug Development: Its properties make it a candidate for new pharmaceuticals aimed at treating inflammatory diseases and cancer.

- Mechanism of Action: The compound may modulate enzyme activity and cellular signaling pathways relevant to disease processes .

Industry

The industrial applications of this compound include:

- Specialty Chemicals Production: Used as an intermediate in the synthesis of other valuable compounds.

- Chemical Manufacturing: Its versatility allows for integration into various chemical processes .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated significant inhibition of E. coli growth at low concentrations. |

| Johnson & Lee (2021) | Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro when treated with the compound. |

| Patel et al. (2022) | Anticancer Properties | Indicated potential in reducing tumor cell viability in breast cancer models. |

These studies highlight the compound's multifaceted role in both research and practical applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which is relevant to its potential anticancer properties.

Comparison with Similar Compounds

Key Observations:

Antimicrobial and Antioxidant Effects

- The target compound’s chlorinated analog, (Z)-4-(4-chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, showed herbicidal activity against rape (Table 1, ), while 4-methoxybenzylidene derivatives displayed moderate antioxidant effects (DPPH assay, IC₅₀ ~50 µM) .

- Compounds with bulky substituents (e.g., 6-methoxynaphthyl) demonstrated higher antimicrobial activity, suggesting steric and electronic factors modulate target binding .

Herbicidal Activity

- Chlorobenzyl derivatives outperformed methoxy and trimethoxyphenyl analogs in inhibiting rape growth, likely due to increased electrophilicity from the chlorine atom .

Physicochemical Properties

- Lipophilicity : The 4-chlorobenzyl group increases logP compared to methoxy or hydroxy substituents, enhancing bioavailability .

- Thermal Stability: Melting points of chlorinated derivatives (e.g., 222–224°C in ) are higher than non-halogenated analogs, indicating stronger intermolecular interactions .

Pharmacological and Industrial Relevance

Biological Activity

4-(4-Chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazole family, which is notable for its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, emphasizing its antibacterial and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁ClN₂O, with a CAS number of 1049119-02-9. The compound features a pyrazole ring substituted with a chlorobenzyl group, which significantly influences its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with substituted benzaldehydes under basic conditions. The process yields various derivatives that can be screened for biological activity.

Antibacterial Activity

A study evaluated the antibacterial properties of several synthesized derivatives of this compound against both Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity:

| Compound Code | R Group | S. aureus (mm) | E. coli (mm) | B. stearothermophilus (mm) | S. typhi (mm) |

|---|---|---|---|---|---|

| 4a | 2-F | 13 | 12 | 14 | 14 |

| 4b | 3-Cl | 16 | 11 | 14 | 17 |

| 4c | 3-Br | 18 | 16 | 11 | 16 |

| Standard | Penicillin | 22 | - | 24 | - |

The compound with the R group as 3-Br showed the highest activity against S. aureus with a zone of inhibition of 18 mm, while none surpassed the standard antibiotic penicillin in efficacy .

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging method. The IC50 values were determined for various derivatives:

| Compound Code | R Group | Antioxidant Activity (IC50 in μg/mL) |

|---|---|---|

| 4a | 2-F | 51 |

| 4b | 3-Cl | 47 |

| 4c | 3-Br | 39 |

| Standard | Ascorbic Acid | 10.72 |

Compounds with di-substituted groups exhibited better antioxidant activity, particularly those with chlorine substitutions .

Case Studies

Several research studies have highlighted the potential of pyrazole derivatives in drug discovery:

- Antimicrobial Agents : A study demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens, making them candidates for new antibiotic formulations.

- Antioxidant Studies : Research has shown that compounds similar to this compound possess strong antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Q & A

Basic: What are the standard synthetic routes for 4-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one?

Answer:

The compound is typically synthesized via condensation of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with 4-chlorobenzaldehyde under acidic or catalytic conditions. Key methods include:

- Diethanolamine-catalyzed synthesis : Refluxing in ethanol with diethanolamine (10 mol%) yields derivatives via Knoevenagel condensation .

- HCl-mediated synthesis : Heating in DMF with concentrated HCl at 426 K for 8 hours achieves cyclization, followed by recrystallization from ethanol (m.p. 471 K) .

- Solvent-free microwave synthesis : Using CoFeO@SiO-HClO nanocatalyst under microwave irradiation (560 W, 100°C) reduces reaction time (<30 min) and improves yields (>85%) .

Methodological Note: Compare yields (e.g., 85% for microwave vs. 70–75% for reflux) and catalyst recovery (e.g., magnetic separation for CoFeO@SiO-HClO ).

Advanced: How can reaction conditions be systematically optimized for pyrazolone derivative synthesis?

Answer:

Optimization involves:

- Catalyst screening : Compare ionic liquids, nanoparticles, and solid acids (e.g., CoFeO@SiO-HClO outperforms ZrO and β-cyclodextrin in yield and reaction time ).

- Solvent selection : Ethanol (reflux) vs. solvent-free microwaves (energy efficiency).

- Temperature control : Microwave irradiation reduces thermal decomposition risks .

Data-Driven Example: In , a model reaction screened catalysts (Table 1), identifying diethanolamine as optimal for benzaldehyde condensation.

Basic: Which spectroscopic techniques confirm the molecular structure of this compound?

Answer:

- NMR : H and C NMR identify proton environments (e.g., methylene and aromatic protons) .

- X-ray crystallography : Resolves planar pyrazole rings (torsion angle: 34.9°) and N–H⋯O hydrogen bonding networks .

- IR : Confirms carbonyl (C=O) and C–Cl stretches .

Methodological Note: For crystallography, refine H-atoms via riding models and Fourier maps .

Advanced: What mechanistic role does CoFe2_22O4_44@SiO2_22-HClO4_44 play in pyrazolone synthesis?

Answer:

The nanocatalyst facilitates:

Knoevenagel condensation : HClO activates aldehydes, abstracting protons from malononitrile to form nitrile anions .

Michael addition : Enolized pyrazolone reacts with Knoevenagel adducts, forming intermediates that cyclize into pyranopyrazoles.

Synergistic H effects : Acidic sites stabilize transition states and enhance cyclization rates.

Experimental Validation: Reusability tests show >90% yield retention after 5 cycles, confirmed by XRD and FT-IR of recovered catalysts .

Advanced: How to design assays for evaluating antimicrobial activity of pyrazolone derivatives?

Answer:

- DPPH radical scavenging : Measure IC values to assess antioxidant potential (e.g., derivatives in showed 65–80% inhibition at 50 μM).

- MIC determination : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution.

- DNA protection assays : Expose plasmid DNA to hydroxyl radicals; pyrazolones prevent strand breaks (gel electrophoresis) .

Case Study: uses hydrazide derivatives (e.g., compound 8 ) with 80% yield via cycloaddition and hydrazine reflux.

Basic: What crystallographic data define the compound’s structure?

Answer:

- Planar pyrazole ring : Mean deviation ≤0.013 Å .

- Phenyl substituent alignment : 34.9° torsion angle relative to the pyrazole plane.

- Hydrogen bonding : Linear chains along the a-axis via N–H⋯O interactions (2.89 Å bond length) .

Refinement Note: Carbon-bound H-atoms placed via riding models (C–H = 0.95–0.98 Å) .

Advanced: How does solvent-free microwave synthesis enhance pyrazolone yields?

Answer:

- Efficient heating : Microwaves penetrate reactants uniformly, reducing side reactions.

- Catalyst stability : CoFeO@SiO-HClO retains activity due to SiO shielding .

- Green chemistry : Eliminates solvent waste; achieves 85–95% yields vs. 70–75% for traditional reflux .

Comparison: Microwave reactions complete in 20–30 minutes vs. 8 hours for thermal methods .

Advanced: How can molecular docking predict antiviral activity of pyrazolone derivatives?

Answer:

- Target selection : Dock against viral proteases (e.g., SARS-CoV-2 M) or polymerases.

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Validation : Compare docking scores (e.g., –9.2 kcal/mol for compound a–t in ) with experimental IC.

Case Study : reports pyrazolones with in silico antiviral potential via hydrophobic and hydrogen-bonding interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.